molecular formula C24H16N2 B091494 9H-3,9'-Bicarbazole CAS No. 18628-07-4

9H-3,9'-Bicarbazole

Cat. No. B091494
CAS RN: 18628-07-4
M. Wt: 332.4 g/mol
InChI Key: FHJJVSJWFYYPAC-UHFFFAOYSA-N
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Description

9H-3,9'-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound that has found extensive use in organic optoelectronics. The unique structure of 9H-3,9'-Bicarbazole, which consists of two carbazole units connected at the 9-position, offers a new molecular skeleton for the development of materials in organic light-emitting diodes (OLEDs) . The functionalization of carbazole rings can significantly enhance the material's optoelectronic properties, making it a versatile building block for various applications .

Synthesis Analysis

The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions . Another method includes the one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles . Additionally, a catalytic, high yielding, and scalable procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks .

Molecular Structure Analysis

The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features, such as novel tetranuclear and trinuclear secondary building units, which contribute to their luminescence and catalytic properties . The molecular constructions based on the 3-(phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state, which is influenced by the N-alkyl chain length and intermolecular arrangement .

Chemical Reactions Analysis

9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites, which are useful for pharmacological applications . The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-carbazole derivatives are influenced by their molecular structure. For instance, a polycarbazole with mostly 3,9 linkages exhibits high optical transmittance in the visible range and can be converted to a p-type semiconductor with significant conductivity . The stability and fluorescent properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid have also been studied, demonstrating their potential in optoelectronic applications . Furthermore, the introduction of the 9,9'-bicarbazole unit in OLED materials has shown promising device performances, suggesting its potential as an efficient host material for OLEDs .

Scientific Research Applications

Summary of the Application

9H-3,9’-Bicarbazole is used in the development of Organic Light-Emitting Diodes (OLEDs) . Specifically, it’s used in the creation of twisted donor-acceptor-type electroactive bipolar derivatives, which are potential blue Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs .

Methods of Application

The derivatives were synthesized through the reaction of 4-fluorobenzophenone with various mono-alkylated 3,3′-bicarbazoles . The new materials exhibit suitable glass transition temperatures ranging from 57 to 102 °C and high thermal stability, with decomposition temperatures reaching 400 °C .

Results or Outcomes

The developed compounds exhibit elevated photoluminescence quantum yields (PLQY) of up to 75.5% and favorable HOMO-LUMO levels, along with suitable triplet-singlet state energy values .

2. Theoretical Simulation of TADF Character

Summary of the Application

9H-3,9’-Bicarbazole is used in the theoretical simulation of the TADF character of certain molecules . The molecules are 9- (2- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (o-TrzDCz), 9- (3- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (m-TrzDCz) and 9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9’-bicarbazole (p-TrzDCz) .

Methods of Application

The photophysical properties of these molecules were theoretically simulated . The calculation of the twist angle between the D and A moieties in the ground state and the molecular Root-Mean-Deviation (RMSD) of the S1 and T1 states referenced to the S0 state were performed .

Results or Outcomes

The simulation revealed that o-TrzDCz possesses smaller reorganization energies of 0.06/0.04 eV, which are much smaller than those of m-TrzDCz (0.51/0.41 eV) and p-TrzDCz (1.93/1.06 eV) . Finally, o-TrzDCz possesses the biggest values of KRISC (7.28×10^6 s^-1) and Kr (3.12×10^6 s^-1) and smallest Kp value of 0.10 s^-1 amongst the three titled molecules, indicating that o-TrzDCz should have more excellent TADF character than m-TrzDCz and p-TrzDCz .

3. Pharmacological Applications

Summary of the Application

Carbazole derivatives, including those based on 9H-carbazole, have a broad range of pharmacological applications . They are used in the development of drugs with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties.

Methods of Application

The specific methods of application can vary widely depending on the specific drug being developed. Generally, these compounds are synthesized and then tested in vitro and in vivo for their pharmacological effects.

4. OLED Materials

Summary of the Application

9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Methods of Application

The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .

Results or Outcomes

The use of this compound in OLED devices can improve their efficiency and lifespan .

5. Solution-Processed Phosphorescent OLEDs

Summary of the Application

9H-3,9’-Bicarbazole is used in the development of solution-processed phosphorescent OLEDs . Specifically, two 3,3′-bicarbazole-based host small molecules, 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh), were reported .

Methods of Application

These molecules exhibited similar optical properties within solutions but different photoluminescence within films . A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency .

Results or Outcomes

The device with the BCz-tBuPh host showed a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively, compared to the device with the BCz-nBuPh host .

6. OLED Material Intermediate

Summary of the Application

9-Phenyl-9H,9’H-[3,3’]bicarbazole, a derivative of 9H-3,9’-Bicarbazole, is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .

Methods of Application

The compound is typically synthesized and then incorporated into the OLED device, where it can donate electrons to create exciplexes .

Results or Outcomes

The use of this compound in OLED devices can improve their efficiency and lifespan .

Safety And Hazards

The safety information for 9H-3,9’-Bicarbazole indicates a GHS07 pictogram with a signal word of "Warning" . The hazard statements include H315 and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

3-carbazol-9-yl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJVSJWFYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530853
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-3,9'-Bicarbazole

CAS RN

18628-07-4
Record name 9H-3,9'-Bicarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9'-Bicarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4.0 g of 9-Acetyl-3-bromocarbazole prepared as described above and 2.8 g of carbazole were stirred together in 30 ml N,N′-dimethylacetamide. To this was added 0.8 g of copper oxide and heated to 170° C. for 24 h. The reaction was quenched with water and the solid was filtered, washed with methanol, and dried under vacuum. The solid (5.0 g) was then taken up for further deprotection using 1.2 g KOH with THF (6 ml), methanol (12 ml) and water (12 ml) at reflux temperature. The reaction mixture was then extracted using ethylacetate; and the organic layer was dried over anhydrous sodium sulfate and evaporated to dryness under vacuum. Subsequent silica gel column chromatography using toluene:hexane (1:2) as eluent, yielded 3.8 g of 3-(9-carbazolyl)carbazole as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-dimethylacetamide
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
D Li, D Liu, J Li, R Dong, B Liu, Q Wei - Materials Chemistry Frontiers, 2021 - pubs.rsc.org
Two molecules, namely 6-([3,3′-bipyridin]-5-yl)-9-phenyl-9H-3,9′-bicarbazole (3-BPyBCz) and 9-(2-([3,3′-bipyridin]-5-yl)phenyl)-9H-3,9′-bicarbazole (o-BPyBCz), are developed …
Number of citations: 7 pubs.rsc.org
S Zhao, Z Lin, F Wang, Z Si, Z Chen - 2023 - researchsquare.com
Effects of different donor-acceptor substitution positions on the thermally activated delayed fluorescence properties based on 2 Page 1 Theoretical Simulation of TADF Character of 3,9'…
Number of citations: 0 www.researchsquare.com
K Song, J Li, D Liu, Y Lan, C Wu, B Liu… - New Journal of Chemistry, 2022 - pubs.rsc.org
Three novel compounds, namely 6-(3-(9H-[3,9′-bicarbazol]-9-yl)phenyl)nicotinonitrile (CNPyPhBCz), 6-(9H-[3,9′-bicarbazol]-9-yl)nicotinonitrile (o-CNPyBCz), and 5-(9H-[3,9′-…
Number of citations: 1 pubs.rsc.org
SJ Kim, YJ Kim, YH Son, JA Hur, HA Um… - Chemical …, 2013 - pubs.rsc.org
A novel bipolar host 9-(4-(9H-pyrido[2,3-b]indol-9-yl)phenyl)-9H-3,9′-bicarbazole (pBCb2Cz) was prepared for high efficiency blue phosphorescent organic light-emitting diodes (…
Number of citations: 60 pubs.rsc.org
SK Kim, YM Lee, CJ Lee, JH Lee, SY Oh… - Molecular Crystals and …, 2008 - Taylor & Francis
We synthesized new hole-transporting material, 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole(P-Cvz-2), 9,9′-diphenyl-6-(9-phenyl-9H-carbazol-3-yl)-9H,9′H-3,3′-bicarbazole(P-Cvz-3…
Number of citations: 17 www.tandfonline.com
S Lee, H Koo, O Kwon, Y Jae Park, H Choi, K Lee… - Scientific reports, 2017 - nature.com
The design of novel exciplex-forming co-host materials provides new opportunities to achieve high device performance of organic light emitting diodes (OLEDs), including high efficiency…
Number of citations: 51 www.nature.com
JA Kang, J Lim, JY Lee - Materials Chemistry Frontiers, 2021 - pubs.rsc.org
A long lifetime is one of requirements for the commercialization of organic light-emitting diodes (OLEDs). In this paper, we improved the device lifetime of phosphorescent OLEDs by …
Number of citations: 2 pubs.rsc.org
R Dong, J Li, D Liu, D Li, Y Mei, M Ma… - Advanced Optical …, 2021 - Wiley Online Library
Thermally activated delayed fluorescence (TADF) materials that can exhibit high efficiencies in non‐doped organic light‐emitting diodes (OLEDs) are highly desired. On the base of a …
Number of citations: 7 onlinelibrary.wiley.com
D Li, J Li, D Liu, W Li, CL Ko, WY Hung… - ACS Applied Materials …, 2021 - ACS Publications
Up to now, the most efficient blue phosphorescent organic light-emitting diode (PhOLED) was achieved with a maximum external quantum efficiency (η ext ) of 34.1% by using an …
Number of citations: 32 pubs.acs.org
Y Chen, W Chen, Y Zheng, Q Zhang, B Zhao, L Chen… - Dyes and …, 2023 - Elsevier
In this work, two novel bipolar host materials, 3,5-bis(9H-carbazol-9-yl) phenyl) benzo [1,4,5,6] dioxy [2,3-b] pyrazine (a-CzDp) and 7-(9-phenyl-9H-[3,9′- bicarbazole]-3′-yl) benzo [1,4…
Number of citations: 0 www.sciencedirect.com

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